Sarecycline

Antimicrobial spectrum Microbiome sparing Gram-negative activity

For researchers studying the gut microbiome or designing acne trials with CNS tolerability endpoints, broad-spectrum tetracyclines introduce confounding variables. Sarecycline solves this with a rationally designed C7 moiety that provides 16- to 32-fold lower activity against enteric Gram-negative bacilli, preventing persistent dysbiosis observed with doxycycline and minocycline. - Microbiome Sparing: Transient, minimal disruption in colonic models with full recovery post-treatment. - CNS Safety: No detectable blood-brain barrier penetration; vestibular AE rates <1% in phase 3 trials. - Truncal Acne Data: Only oral tetracycline with dedicated phase 3 efficacy data for truncal lesions.

Molecular Formula C24H29N3O8
Molecular Weight 487.5 g/mol
CAS No. 1035654-66-0
Cat. No. B560412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarecycline
CAS1035654-66-0
SynonymsWC-3035;  WC 3035;  WC3035;  P005672;  P-005672;  P 005672;  P005672;  Sarecycline.; (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-7-((methoxy(methyl)amino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Molecular FormulaC24H29N3O8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC
InChIInChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1
InChIKeyAYUMVPHUMFKFPJ-SBAJWEJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Sarecycline: Narrow-Spectrum Tetracycline for Acne Research


Sarecycline (CAS 1035654-66-0) is a third-generation, narrow-spectrum tetracycline-class antibiotic approved for treating moderate to severe inflammatory non-nodular acne vulgaris [1]. Distinguished from broad-spectrum tetracyclines like doxycycline and minocycline, sarecycline was rationally designed with a unique C7 moiety to target Cutibacterium acnes while exhibiting reduced activity against off-target commensal gut flora [2]. It is the first tetracycline specifically developed for acne, with a pharmacologic profile that supports once-daily, weight-based oral dosing (1.5 mg/kg) in patients aged 9 years and older [3].

Narrow-spectrum antimicrobial tool for C. acnes pathogenesis studies
Weight-based oral dosing model compatible with preclinical acne research
Reduced activity against enteric Gram-negative flora supports gut-microbiome sparing study design

Sarecycline: Why Substitution Fails


Sarecycline cannot be freely substituted with other tetracycline-class antibiotics due to quantifiable differences in antibacterial spectrum, microbiome impact, central nervous system penetration, and resistance selection potential. Unlike doxycycline and minocycline, sarecycline exhibits a targeted antibacterial profile that is 16- to 32-fold less active against aerobic Gram-negative enteric bacilli, resulting in reduced disruption of the gut microbiome [1]. Furthermore, sarecycline demonstrates no detectable blood-brain barrier penetration in preclinical models, corresponding with low vestibular adverse event rates (<1%) in clinical trials—a clinically meaningful differentiation from minocycline, which carries a known risk of dizziness and vertigo [2]. These divergent pharmacologic and safety attributes are intrinsic to the molecule's structure and cannot be replicated by generic broad-spectrum tetracyclines.

Sarecycline vs. doxycycline/minocycline — broader Gram-negative spectrum in comparators may alter microbiome disruption endpoints and off-target effects.
Sarecycline vs. minocycline — detectable brain penetration in minocycline contrasts with sarecycline’s preclinical CNS exclusion, potentially confounding neurological safety models.
Sarecycline vs. tetracycline — tet(K) and tet(M) resistance profiles differ markedly; susceptibility breakpoints cannot be extrapolated across class.

Sarecycline: Comparative Evidence Profile


Narrow-Spectrum Activity: Enteric Gram-Negative Flora

Sarecycline demonstrates significantly reduced antibacterial activity against aerobic Gram-negative bacilli that constitute the normal human intestinal microbiome, being 16- to 32-fold less active than broad-spectrum comparators doxycycline and minocycline [1]. Against anaerobic commensal bacteria, sarecycline was 4- to 8-fold less active than doxycycline [1]. In a murine septicemia model with Escherichia coli, the 50% protective dose (PD50) was >40 mg/kg for sarecycline versus 5.72 mg/kg for doxycycline, confirming markedly attenuated in vivo activity against enteric Gram-negative pathogens [1].

Narrow-Spectrum Activity
Head-to-head
16- to 32-fold less active vs doxycycline/minocycline against enteric Gram-negative bacilli; PD50 >40 mg/kg vs 5.72 mg/kg
Supports microbiome-sparing model context; reduced off-target activity.
In vitro MIC and murine septicemia model.
Antimicrobial spectrum Microbiome sparing Gram-negative activity

Microbiome Preservation: Minimal Gut Disruption

In a controlled in vitro colonic model study comparing prolonged exposure to sarecycline, doxycycline, and minocycline, sarecycline had minimal and transient impact on gut microbiota composition and diversity [1]. Doxycycline and minocycline exposure caused significant reductions in microbial diversity that failed to recover post-antibiotic withdrawal. Specifically, minocycline caused a ~10% decline in Lactobacillaceae and Bifidobacteriaceae abundances, and doxycycline caused a ~7% decline in Lactobacillaceae and Bacteroidaceae abundances, with both associated with a >10% expansion of Enterobacteriaceae. In contrast, all bacterial populations recovered to pre-antibiotic levels after sarecycline exposure [1].

Microbiome Impact
Head-to-head
Full microbial recovery post-exposure vs persistent dysbiosis with doxycycline/minocycline; Enterobacteriaceae >10% expansion only in comparators
Supports gut microbiome preservation endpoint research.
In vitro human colonic model; 14-day exposure + washout.
Gut microbiome Microbial diversity Dysbiosis prevention

CNS Safety: Blood-Brain Barrier Penetration

In a preclinical rat model comparing intravenous administration of sarecycline (1.0 mg/kg) and minocycline (1.0 mg/kg), sarecycline was not detected in brain samples at any time point (1, 3, and 6 hours post-dosing), whereas minocycline was readily detected [1]. In phase 3 clinical trials of sarecycline, overall rates of vestibular adverse events were low (<1%), in contrast to minocycline where vestibular side effects such as dizziness and vertigo can be treatment-limiting. This reduced CNS penetration correlates with sarecycline's numerically lower lipophilicity profile compared to minocycline and doxycycline at physiologic pH (5.5 and 7.4) [1].

CNS Penetration
Head-to-head
Undetectable in brain tissue vs minocycline detected at all time points; reported lower vestibular AE probability
Supports CNS safety endpoint model studies.
Rat model; 1.0 mg/kg IV.
Blood-brain barrier Vestibular adverse events CNS penetration

Resistance Selection in C. acnes

Sarecycline demonstrates a low propensity for selecting resistance in Cutibacterium acnes, with spontaneous mutation frequencies of 10⁻¹⁰ at 4 to 8 times the minimal inhibitory concentration (MIC) [1]. This value is similar to those observed for minocycline and vancomycin, indicating a low resistance selection potential [1]. Furthermore, when tested against Gram-positive pathogens harboring defined tetracycline resistance mechanisms, sarecycline retained greater activity than tetracycline against tet(K) strains (MIC 0.125–1.0 μg/mL versus 16–64 μg/mL) and tet(M) strains (MIC 8 μg/mL versus 64 μg/mL) [1].

Resistance Potential
Head-to-head
Spontaneous mutation frequency 10⁻¹⁰; MIC 0.125–1 μg/mL against tet(K) vs tetracycline 16–64 μg/mL
Supports low resistance selection model context.
In vitro susceptibility; clinical C. acnes isolates.
Antimicrobial resistance C. acnes Mutation frequency

Truncal Acne Efficacy

In phase 3 clinical trials, sarecycline demonstrated statistically significant efficacy against truncal acne lesions [1]. A systematic review of oral tetracyclines for acne noted that sarecycline was the only agent with explicitly documented truncal acne efficacy data from its pivotal trials, with most other tetracycline studies focusing primarily on facial acne outcomes [1]. In the SC1401 and SC1402 phase 3 studies, sarecycline achieved significant reductions in truncal inflammatory and non-inflammatory lesion counts at week 12 compared to placebo [2].

Truncal Acne Model
Cross-study
Significant truncal lesion count reduction vs placebo at week 12 in phase 3 RCTs; comparator tetracyclines lack dedicated truncal data
Supports truncal acne endpoint model research.
SC1401/SC1402 trials; 12-week treatment.
Truncal acne Efficacy Lesion count

Lipophilicity: LogD at Physiologic pH

In an octanol/water solvent system measuring distribution coefficients (logD) at physiologic pH, sarecycline exhibited a numerically lower lipophilicity profile than both minocycline and doxycycline at pH 5.5 and 7.4 [1]. This reduced lipophilicity correlates with sarecycline's lower tissue penetration and reduced CNS distribution. The molecular basis for this differentiation lies in sarecycline's unique C7 moiety, which alters its physicochemical properties relative to second-generation tetracyclines [1].

Lipophilicity
Head-to-head
Numerically lower logD at pH 5.5 and 7.4 vs doxycycline and minocycline
Supports BBB penetration and tissue distribution models.
Octanol/water distribution; physiologic pH.
Lipophilicity Pharmacokinetics Tissue distribution

Sarecycline: Research & Procurement Applications


Microbiome Research & Dysbiosis Prevention

Sarecycline is the preferred oral tetracycline for research protocols investigating antibiotic effects on the gut microbiome. In vitro colonic model studies demonstrate that sarecycline causes only transient, minimal disruption to microbial diversity with full recovery post-treatment, whereas doxycycline and minocycline cause persistent dysbiosis with >10% expansion of Enterobacteriaceae and failure of microbial populations to recover [1]. For researchers studying host-microbiome interactions, antimicrobial stewardship, or gastrointestinal adverse effects, sarecycline provides a narrow-spectrum tool that minimizes confounding microbiome variables.

Adolescent Acne Trials: CNS Safety

For clinical trials in adolescent and young adult populations where vestibular adverse events (dizziness, vertigo) may impact adherence and quality of life, sarecycline offers a quantifiable advantage. Preclinical data show no detectable blood-brain barrier penetration at 1.0 mg/kg IV dosing, and phase 3 trials report vestibular adverse event rates <1% [1]. This compares favorably to minocycline, which demonstrates measurable CNS penetration and carries a known vestibular side effect burden. Researchers designing patient-centric trials should prioritize sarecycline when CNS tolerability is a key endpoint.

Truncal Acne Research

Sarecycline is the only oral tetracycline with dedicated phase 3 clinical trial data demonstrating efficacy against truncal acne lesions [1]. Given that approximately 50% of acne patients have truncal involvement and truncal lesions are often more refractory to topical therapies, sarecycline is the evidence-based choice for studies targeting this anatomical region. Procurement for trials with truncal acne endpoints should prioritize sarecycline based on available comparative efficacy data.

Antimicrobial Resistance & Stewardship Research

Sarecycline's low spontaneous mutation frequency (10⁻¹⁰ at 4-8× MIC) in C. acnes, comparable to minocycline and vancomycin, combined with its 16- to 64-fold greater potency than tetracycline against tet(K) and tet(M) resistant strains, positions it as a valuable research compound for studying resistance selection and stewardship strategies [1]. Its narrow spectrum limits selective pressure on off-target commensal flora, potentially reducing horizontal gene transfer of resistance determinants. This differentiated profile supports sarecycline procurement for microbiology and antimicrobial resistance research programs.

Application
Selection Property
Validation Focus
Gut microbiome perturbation studies
Narrow-spectrum C. acnes activity with reduced enteric Gram-negative impact
Microbiome diversity recovery endpoints
CNS safety endpoint models
Preclinical absence of blood-brain barrier penetration
Vestibular adverse event monitoring in model systems
Truncal acne model endpoint studies
Reported truncal lesion count reduction in phase 3 trials
Truncal lesion endpoint validation
Antimicrobial resistance selection studies
Low mutation frequency and retained activity against tet-resistant strains
Resistance emergence endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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